![molecular formula C17H19Cl2NO3S B5528240 2-(ethylthio)ethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5528240.png)
2-(ethylthio)ethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to “2-(ethylthio)ethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate” involves detailed organic synthesis routes that include multi-step processes to achieve the desired molecular structure. Although specific synthesis routes for this compound were not directly identified, studies on similar compounds provide insights into possible synthesis strategies. For example, Zhu et al. (2003) discuss an expedient phosphine-catalyzed [4 + 2] annulation, which could be a relevant synthetic approach for constructing similar complex molecules (Zhu, Xue-Feng et al., 2003).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-ray crystallography provides precise information about the arrangement of atoms within a molecule. Studies such as those by Hu Yang (2009) and A. Sambyal et al. (2011) offer examples of how single-crystal X-ray diffraction is utilized to determine the crystal structure of related compounds, which can inform on the likely structure of our compound of interest (Hu Yang, 2009) (A. Sambyal et al., 2011).
properties
IUPAC Name |
2-ethylsulfanylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-3-24-8-7-23-17(22)15-10(2)20-14(21)9-12(15)11-5-4-6-13(18)16(11)19/h4-6,12H,3,7-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVADPBHPQWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)CC1C2=C(C(=CC=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)ethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate |
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